((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)acetic acid
Description
This compound is a pyrazolopyridine derivative with the molecular formula C₁₆H₁₁F₃N₃O₃ and a molecular weight of 365.27 g/mol (calculated from its ethyl ester form in and ). It features:
- A pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system.
- A 3-(trifluoromethyl)phenyl substituent at the 1-position of the pyrazole ring.
- An acetic acid moiety linked via an ether bond at the 3-position of the pyridine ring.
Properties
CAS No. |
34580-64-8 |
|---|---|
Molecular Formula |
C15H10F3N3O3 |
Molecular Weight |
337.25 g/mol |
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C15H10F3N3O3/c16-15(17,18)9-3-1-4-10(7-9)21-13-11(5-2-6-19-13)14(20-21)24-8-12(22)23/h1-7H,8H2,(H,22,23) |
InChI Key |
OSBPZONQNBPENH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C3=C(C=CC=N3)C(=N2)OCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[3-(Trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-3-yl]oxyacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-aminopyrazoles with trifluoromethyl-β-diketones in the presence of glacial acetic acid . This reaction forms the pyrazolo[3,4-b]pyridine core, which is then further functionalized to introduce the oxyacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-[3-(Trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-3-yl]oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-[3-(Trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-3-yl]oxyacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-[3-(Trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-3-yl]oxyacetic acid involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its activation and subsequent signal transduction pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity
- Trifluoromethyl Groups : Present in all compounds, these groups improve metabolic stability and electron-withdrawing effects, critical for receptor binding .
- Aromatic Substituents : Methoxy (in CAS 937605-90-8 ) and fluorophenyl (in C₂₀H₁₂F₂N₃O₂ ) groups modulate solubility and target affinity. For example, the methoxy group in increases hydrophilicity, while fluorophenyl groups enhance π-π stacking .
Biological Activity
The compound ((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)acetic acid is a pyrazole derivative notable for its potential pharmacological activities. Pyrazole derivatives have been widely studied for their biological effects, including antitumor, anti-inflammatory, and antibacterial properties. This article examines the biological activity of this specific compound, drawing on various studies and data.
Chemical Structure and Properties
The chemical structure of ((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)acetic acid can be represented as follows:
- Molecular Formula : C₁₄H₉F₃N₂O₃
- Molecular Weight : 328.23 g/mol
The presence of the trifluoromethyl group and the pyrazolo(3,4-b)pyridine moiety contributes to its unique biological properties.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity by inhibiting key pathways involved in cancer progression. For instance:
- Inhibition of Kinases : Pyrazole derivatives have shown effectiveness against various kinases such as BRAF(V600E) and EGFR, which are pivotal in cancer cell signaling pathways .
- Case Study : A study on similar pyrazole compounds demonstrated their ability to inhibit telomerase and Aurora-A kinase, leading to reduced proliferation of cancer cells .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are involved in inflammatory responses .
- Experimental Findings : In vitro studies have shown that related pyrazole derivatives can significantly reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS) .
Antibacterial Activity
The antibacterial potential of pyrazole derivatives is another area of interest:
- Activity Spectrum : Compounds similar to ((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)acetic acid have demonstrated activity against various bacterial strains, suggesting a broad-spectrum efficacy .
- Mechanism of Action : The disruption of bacterial cell membranes has been proposed as a mechanism through which these compounds exert their antibacterial effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
- Key Modifications : Variations in substituents on the pyrazole ring and the introduction of different functional groups can significantly alter the potency and selectivity of these compounds against specific biological targets .
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and cellular uptake |
| Hydroxy Group | Increases interaction with target proteins |
| Acetic Acid Moiety | Modulates solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
